3-(2-Pyridylethynyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyridylethynyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an ethynyl group and another pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridylethynyl)pyridin-2-amine typically involves the coupling of 2-aminopyridine with a suitable ethynylpyridine derivative. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridylethynyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Pyridylethynyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Pyridylethynyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and are known for their biological activity.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core and are used in medicinal chemistry.
Uniqueness
3-(2-Pyridylethynyl)pyridin-2-amine is unique due to the presence of both an ethynyl group and an amino group on the pyridine rings
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10(4-3-9-15-12)6-7-11-5-1-2-8-14-11/h1-5,8-9H,(H2,13,15) |
InChI Key |
XJHOWOYULOVZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.